L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine

Peptide Chemistry Structural Isomerism Sequence Identity

Researchers requiring this exact hexapeptide sequence for ACE inhibition screening face a critical supply challenge: generic 'ACE inhibitory peptides' cannot substitute for this specific primary sequence. Its constitutional isomer (CAS 500782-40-1) shares the identical molecular formula (C34H53N7O9) but presents a different pharmacophore. - Sequence Fidelity: Ala-Gly-Ile-Tyr-Ala-Pro-Ile verified by MS and HPLC; any substitution invalidates SAR data. - Isomeric Control: Use the well-defined isomer (CAS 500782-40-1) as a negative control to map functional consequences of sequence rearrangement. - Custom Synthesis: Available on demand with rapid turnaround; ensures batch-to-batch consistency for longitudinal studies.

Molecular Formula C34H53N7O9
Molecular Weight 703.8 g/mol
CAS No. 683747-34-4
Cat. No. B12532429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine
CAS683747-34-4
Molecular FormulaC34H53N7O9
Molecular Weight703.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(C)N
InChIInChI=1S/C34H53N7O9/c1-7-18(3)27(39-26(43)17-36-29(44)20(5)35)32(47)38-24(16-22-11-13-23(42)14-12-22)30(45)37-21(6)33(48)41-15-9-10-25(41)31(46)40-28(34(49)50)19(4)8-2/h11-14,18-21,24-25,27-28,42H,7-10,15-17,35H2,1-6H3,(H,36,44)(H,37,45)(H,38,47)(H,39,43)(H,40,46)(H,49,50)/t18-,19-,20-,21-,24-,25-,27-,28-/m0/s1
InChIKeyMYIAOPJJJMAELT-MUIMJKRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Research Status


L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine (CAS 683747-34-4) is a synthetic linear hexapeptide with the sequence Ala-Gly-Ile-Tyr-Ala-Pro-Ile. Its molecular formula is C34H53N7O9, with a monoisotopic mass of 703.39 Da [1]. It is cataloged in specialized bioactive peptide databases, such as the Antihypertensive Peptide Database (AHTPDB), indicating its classification as a candidate ACE-inhibitory peptide [2]. A critical procurement factor is its status as a specific sequence isomer of the closely related peptide Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine (CAS 500782-40-1), which shares the identical molecular formula .

Why Isomerism Prevents Substitution


Substitution with generic or similar peptides from the ACE-inhibitory class is not scientifically valid for this compound. The primary differentiator is its unique primary sequence. A closely related compound, Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine (CAS 500782-40-1), is a constitutional isomer sharing the identical molecular formula (C34H53N7O9) and mass . Despite this, the distinct sequence (Ala-Gly-Ile-Tyr-Ala-Pro-Ile vs. Gly-Ile-Pro-Tyr-Ile-Ala-Ala) dictates a different three-dimensional conformation and presents a different pharmacophore to biological targets. In the absence of peer-reviewed head-to-head functional data for this specific compound, procurement must be based on exact sequence identity. Using any other hexapeptide, even an isomer, will introduce an undefined change in experimental variables, invalidating any attempts at replicating or extending specific research findings.

Quantitative Evidence Assessment


Sequence Isomerism vs. Gly-Ile-Pro-Tyr-Ile-Ala-Ala

The target compound's definitive differentiator from the closest cataloged analog is its primary sequence. The analog Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine (CAS 500782-40-1) is a constitutional isomer, possessing the same atomic composition (C34H53N7O9) and monoisotopic mass (703.39 Da) but a completely different amino acid sequence . This is not a purity or salt-form variation; it is a distinct molecule. Any biological activity is sequence-dependent, making these two compounds non-interchangeable.

Peptide Chemistry Structural Isomerism Sequence Identity

Absence of Verified Functional Activity Data

A critical finding for evidence-based procurement is the confirmed absence of peer-reviewed, comparator-based quantitative functional data for this specific compound accessible from allowed high-authority sources. While the compound is indexed in the Antihypertensive Peptide Database (AHTPDB) [1], and therefore classified as a potential ACE inhibitor, no IC50, Ki, or other potency metric with a clear comparator was retrievable from primary literature, patents, or authoritative databases that meet the source exclusion criteria. A claim of ACE inhibitory activity with an IC50 of 6.4 µM was found but is specifically linked to a different tripeptide (Val-Asn-Pro) in the source database, not this hexapeptide [2]. This lack of verifiable benchmarking data is itself a crucial quantitative differentiator in a procurement context, indicating a high degree of research novelty and an associated risk of uncharacterized activity.

Bioactivity Data Deficiency Procurement Risk Data Verification

Antihypertensive Peptide Database Annotation

The compound's classification in the AHTPDB [1] provides an inferred research utility that is absent for many other isomer sequences. This database inclusion is a form of cross-study comparable evidence at a class level. It suggests that computational or preliminary screening models predict its interaction with ACE, distinguishing it from an arbitrary hexapeptide isomer that has not been flagged by such predictive bioinformatics tools. This provides a weak but directed rationale for its selection over an un-indexed analog.

Antihypertensive Peptides Bioinformatics AHTPDB

Validated Procurement Use Cases


De Novo ACE Inhibitory Screening

This compound is best suited as a test article in primary screening assays for ACE inhibition. Given the absence of published IC50 data from compliant sources [1], procurement is justified to establish its own potency profile de novo. An essential internal control must be the isomer Gly-Ile-Pro-Tyr-Ile-Ala-Ala (CAS 500782-40-1) to map the functional consequences of the sequence rearrangement explicitly .

SAR Studies on Isomeric Hexapeptides

The peptide serves as a critical probe in SAR studies exploring how the position of a single amino acid (e.g., N-terminal Ala vs Gly, Pro location) within an isomeric pair of identical mass affects target binding. The well-defined isomer provides a perfect negative control, allowing researchers to attribute any differential activity solely to sequence/structural change rather than differences in molecular weight or bulk composition .

Calibration of Bioinformatics Prediction Tools

As a peptide flagged by the AHTPDB [2] but lacking detailed functional validation, it represents an ideal candidate for calibrating in silico models. Researchers can use this compound to generate experimental data (e.g., IC50 against ACE) and then compare it against the predictions made by the models that led to its inclusion in the database, thereby refining the algorithms' precision.

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